N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a pyrazolo[3,4-b]pyridine core with a chromene-carboxamide moiety. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and microwave-assisted methods, as seen in analogous chromene-pyridine hybrids .
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-25-20-18(12(9-17(27)22-20)16-7-4-8-30-16)19(24-25)23-21(28)15-10-13(26)11-5-2-3-6-14(11)29-15/h2-8,10,12H,9H2,1H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLVWMRERNXFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-b]pyridine core fused with a chromene moiety. The molecular formula is , with a molecular weight of 419.5 g/mol. The presence of the thiophene ring and various functional groups contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1203158-69-3 |
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial activity. In particular, the compound has shown promising results against Mycobacterium tuberculosis (M. tuberculosis), as evidenced by in vitro assays.
In a study assessing various derivatives, it was found that modifications at specific positions on the pyrazolo ring enhanced the antituberculotic activity. For instance, substituents at N(1) and C(3) were crucial for binding affinity to target enzymes in M. tuberculosis .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It is believed to inhibit key metabolic pathways in bacteria, leading to their death or growth inhibition. Molecular docking studies suggest that the compound binds effectively to pantothenate synthetase from M. tuberculosis, disrupting essential biosynthetic processes .
Case Studies
-
Study on Antitubercular Activity :
- Objective : To evaluate the efficacy of various pyrazolo[3,4-b]pyridine derivatives against M. tuberculosis.
- Method : In vitro Minimum Inhibitory Concentration (MIC) assays were performed.
- Results : The compound exhibited an MIC value comparable to standard antitubercular drugs, indicating its potential as a lead candidate for further development .
-
Structural Activity Relationship (SAR) Analysis :
- Objective : To understand how structural modifications affect biological activity.
- Method : A series of derivatives were synthesized and tested for their biological activities.
- Results : Substitutions at specific positions (e.g., C(5) with carboxamide groups) significantly enhanced the activity against bacterial strains .
Comparison with Similar Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine with a nitrophenyl group.
- Key Differences : Replaces the pyrazolo-pyridine core with an imidazo-pyridine system. The 4-nitrophenyl and phenethyl substituents increase steric bulk compared to the thiophene in the target compound.
- Properties: Higher molecular weight (51% yield, m.p. 243–245°C) due to the nitrophenyl group. The cyano and ester groups enhance polarity but reduce solubility .
6-(Coumarin-3-yl)pyrimidin-2(1H)-one Derivatives (Compounds 4i/4j)
Microwave-Synthesized Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 11)
- Core Structure: Thieno-pyrimidinone linked to a chromene aldehyde.
- Key Differences: The thiophene is part of a pyrimidinone ring rather than a pyridine. The aldehyde group at the chromene position contrasts with the carboxamide in the target compound, reducing stability under physiological conditions .
Pharmacological and Physicochemical Comparison
Research Findings and Mechanistic Insights
- The chromene-carboxamide moiety may enhance DNA intercalation or topoisomerase inhibition .
- Compound 1l : The nitrophenyl group could confer nitroreductase sensitivity, enabling prodrug activation in hypoxic tumor environments .
- Microwave Synthesis : highlights the efficiency of microwave-assisted methods for chromene derivatives, suggesting a scalable route for the target compound .
Q & A
Q. How should crystallographic data be reconciled with spectroscopic results for structural validation?
- Methodology :
- Overlay analysis : Compare X-ray dihedral angles with NMR-derived NOE restraints (e.g., using CCDC Mercury).
- Tautomer assessment : Use variable-temperature NMR to detect keto-enol equilibria in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
